molecular formula C6H4ClNO3 B185284 5-Chloro-2-nitrophenol CAS No. 611-07-4

5-Chloro-2-nitrophenol

Cat. No. B185284
CAS RN: 611-07-4
M. Wt: 173.55 g/mol
InChI Key: MZDBQSFPAMTTIS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05227535

Procedure details

192.0 g (1 mol) of 2,4-dichloronitrobenzene, 600 g of water and 273.0 g (2.05 mol) of sodium hydroxide are heated to 140° C. in a VA steel autoclave with vigorous stirring for 6 hours. The reacted reaction mixture is removed from the autoclave at 70° C. The orange-brown solution produced is adjusted to pH 2 using 30% strength hydrochloric acid, and the product is distilled over using steam. On stirring the distillate (about 1.5 1) at 10° C, 2-nitro-5-chlorophenol (156.4 g, 90% of theory) is obtained in the form of yellow crystals.
Quantity
192 g
Type
reactant
Reaction Step One
Quantity
273 g
Type
reactant
Reaction Step One
[Compound]
Name
steel
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
600 g
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl[C:2]1[CH:7]=[C:6]([Cl:8])[CH:5]=[CH:4][C:3]=1[N+:9]([O-:11])=[O:10].[OH-:12].[Na+].Cl>O>[N+:9]([C:3]1[CH:4]=[CH:5][C:6]([Cl:8])=[CH:7][C:2]=1[OH:12])([O-:11])=[O:10] |f:1.2|

Inputs

Step One
Name
Quantity
192 g
Type
reactant
Smiles
ClC1=C(C=CC(=C1)Cl)[N+](=O)[O-]
Name
Quantity
273 g
Type
reactant
Smiles
[OH-].[Na+]
Name
steel
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
600 g
Type
solvent
Smiles
O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Stirring
Type
CUSTOM
Details
with vigorous stirring for 6 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reacted reaction mixture
CUSTOM
Type
CUSTOM
Details
is removed from the autoclave at 70° C
CUSTOM
Type
CUSTOM
Details
The orange-brown solution produced
DISTILLATION
Type
DISTILLATION
Details
the product is distilled
STIRRING
Type
STIRRING
Details
On stirring the distillate (about 1.5 1) at 10° C

Outcomes

Product
Details
Reaction Time
6 h
Name
Type
product
Smiles
[N+](=O)([O-])C1=C(C=C(C=C1)Cl)O
Measurements
Type Value Analysis
AMOUNT: MASS 156.4 g
YIELD: PERCENTYIELD 90%
YIELD: CALCULATEDPERCENTYIELD 90.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.